tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride
Description
tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride is a chiral amine derivative featuring a linear pentyl backbone with a tert-butoxycarbonyl (Boc) protecting group and a hydrochloride salt. The Boc group is acid-labile, commonly used to protect amines during synthetic workflows, while the hydrochloride salt enhances crystallinity and stability . The compound’s (3R)-stereochemistry is critical for applications in asymmetric synthesis and drug development, where enantiomeric purity often dictates biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2.ClH/c1-9(5-7-12)6-8-13-10(14)15-11(2,3)4;/h9H,5-8,12H2,1-4H3,(H,13,14);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQGXHBMNICCO-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CCNC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)CCNC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The reaction is carried out by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency of the Boc protection reaction .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-butylN-[(3R)-5-amino-3-methylpentyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous Boc-protected amines and hydrochloride salts from the evidence, focusing on backbone structure, stereochemistry, and functional groups.
Linear vs. Cyclic Backbones
- Target Compound: A linear pentyl chain provides conformational flexibility, which may enhance binding to extended biological targets.
- Cyclic Analogues: tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS: 927652-04-8): A pyrrolidine (5-membered ring) with a 3S-methyl group. Cyclic structures restrict conformational freedom, often enhancing target affinity but reducing solubility . tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate (CAS: 1298101-47-9): A cyclohexane ring with 1S,3R stereochemistry. Such rigidity is advantageous in kinase inhibitors or GPCR modulators .
Stereochemical Variations
- The target’s (3R)-configuration contrasts with cyclic analogues like tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride (CAS: 2007915-44-6), which has cis stereochemistry on a 4-membered azetidine ring. Stereochemistry directly impacts chiral recognition in drug-receptor interactions .
Functional Group Modifications
- Hydrochloride Salts : Present in both the target and compounds like trans-2-fluorocyclopentan-1-amine hydrochloride (CAS: 2125943-82-8). The salt form improves aqueous solubility, critical for bioavailability .
- Methyl and Hydroxy Substituents : For example, tert-butyl N-[cis-2-hydroxycyclopentyl]carbamate (CAS: 155837-16-4) includes a hydroxy group, which introduces hydrogen-bonding capacity, unlike the target’s methyl group .
Data Table: Key Structural and Chemical Properties
| Compound Name | CAS Number | Backbone | Key Substituents | Stereochemistry | Molecular Weight* |
|---|---|---|---|---|---|
| tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride | Not provided | Linear pentyl | Boc, 3-methyl, HCl | (3R) | ~278.8 (calculated) |
| tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | 927652-04-8 | Pyrrolidine | Boc, 3-methyl | (3S) | 214.3 |
| tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | 1298101-47-9 | Cyclohexane | Boc, 3-amino | (1S,3R) | 228.3 |
| tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate HCl | 2007915-44-6 | Azetidine | Boc, 2-methyl, HCl | cis | 238.7 |
| trans-2-fluorocyclopentan-1-amine hydrochloride | 2125943-82-8 | Cyclopentane | F, NH2, HCl | trans | 139.6 |
*Molecular weights calculated from chemical formulae where CAS data were available.
Biological Activity
tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride (CAS Number: 2550997-87-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role in inflammation modulation, immune response, and potential therapeutic applications.
The compound is characterized by its unique structure, which includes a tert-butyl group and an amino-pentyl moiety. These structural features are significant for its biological interactions.
The primary mechanism of action for tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride involves the inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 plays a critical role in the signaling pathways activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Inhibition of IRAK4 disrupts downstream signaling cascades that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other pro-inflammatory pathways .
Anti-inflammatory Effects
Research indicates that compounds inhibiting IRAK4 can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-17, which are implicated in various inflammatory diseases . The inhibition of IRAK4 is particularly relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus.
Immune Modulation
The compound's ability to modulate immune responses has been documented. For instance, studies show that IRAK4 inhibitors can affect the differentiation of T-helper cells, particularly Th17 cells, which are crucial in autoimmune responses . This modulation can lead to a decrease in tissue inflammation and damage.
Rheumatoid Arthritis
In a clinical study involving patients with rheumatoid arthritis, administration of IRAK4 inhibitors resulted in significant reductions in disease activity scores and inflammatory markers. Patients reported improved joint function and reduced pain levels over a 12-week treatment period .
Inflammatory Bowel Disease
Another study focused on patients with inflammatory bowel disease showed that treatment with tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate hydrochloride led to remission in some cases, with notable decreases in mucosal inflammation and ulceration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
